molecular formula C16H15ClN2O B14576060 3H-Indol-2-amine, 6-chloro-3-ethyl-3-phenyl-, 1-oxide CAS No. 61352-04-3

3H-Indol-2-amine, 6-chloro-3-ethyl-3-phenyl-, 1-oxide

Cat. No.: B14576060
CAS No.: 61352-04-3
M. Wt: 286.75 g/mol
InChI Key: ILDWAMSXFGGLDQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3H-Indol-2-amine, 6-chloro-3-ethyl-3-phenyl-, 1-oxide is a complex organic compound belonging to the indole family Indoles are significant heterocyclic systems found in various natural products and drugs This particular compound features a unique structure with a chlorine atom at the 6th position, an ethyl group at the 3rd position, and a phenyl group at the 3rd position of the indole ring, along with an oxide group at the 1st position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of indole derivatives, including 3H-Indol-2-amine, 6-chloro-3-ethyl-3-phenyl-, 1-oxide, often involves multi-step processes. One common method is the Fischer indole synthesis, which typically involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions. For this specific compound, the synthesis might involve the following steps:

    Formation of Phenylhydrazone: Reacting phenylhydrazine with an appropriate ketone to form phenylhydrazone.

    Cyclization: Treating the phenylhydrazone with an acid catalyst to induce cyclization, forming the indole core.

    Functionalization: Introducing the chlorine, ethyl, and phenyl groups through various substitution reactions.

    Oxidation: Adding the oxide group at the 1st position using an oxidizing agent like hydrogen peroxide or a peracid.

Industrial Production Methods

Industrial production of such complex indole derivatives may involve optimized reaction conditions to ensure high yield and purity. This could include the use of continuous flow reactors, advanced catalysts, and precise temperature and pressure control to facilitate the multi-step synthesis efficiently.

Chemical Reactions Analysis

Types of Reactions

3H-Indol-2-amine, 6-chloro-3-ethyl-3-phenyl-, 1-oxide can undergo various chemical reactions, including:

    Oxidation: The compound can be further oxidized to introduce additional functional groups.

    Reduction: Reduction reactions can remove the oxide group or reduce other functional groups.

    Substitution: Electrophilic and nucleophilic substitution reactions can modify the chlorine, ethyl, or phenyl groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, peracids.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halogenating agents, nucleophiles like amines or thiols.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a more highly oxidized indole derivative, while substitution could introduce new functional groups at the chlorine, ethyl, or phenyl positions.

Scientific Research Applications

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Investigated for its potential therapeutic effects, including as a drug candidate for various diseases.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 3H-Indol-2-amine, 6-chloro-3-ethyl-3-phenyl-, 1-oxide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it might inhibit a key enzyme in a metabolic pathway, leading to the accumulation or depletion of certain metabolites, thereby exerting its therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    Indole-3-acetic acid: A plant hormone with a similar indole core.

    6-Chloroindole: Shares the chlorine substitution but lacks the ethyl and phenyl groups.

    3-Phenylindole: Contains the phenyl group but lacks the chlorine and ethyl groups.

Uniqueness

3H-Indol-2-amine, 6-chloro-3-ethyl-3-phenyl-, 1-oxide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

CAS No.

61352-04-3

Molecular Formula

C16H15ClN2O

Molecular Weight

286.75 g/mol

IUPAC Name

6-chloro-3-ethyl-1-hydroxy-3-phenylindol-2-imine

InChI

InChI=1S/C16H15ClN2O/c1-2-16(11-6-4-3-5-7-11)13-9-8-12(17)10-14(13)19(20)15(16)18/h3-10,18,20H,2H2,1H3

InChI Key

ILDWAMSXFGGLDQ-UHFFFAOYSA-N

Canonical SMILES

CCC1(C2=C(C=C(C=C2)Cl)N(C1=N)O)C3=CC=CC=C3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.